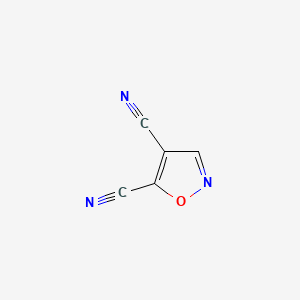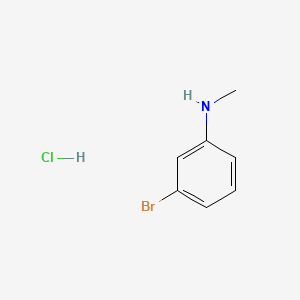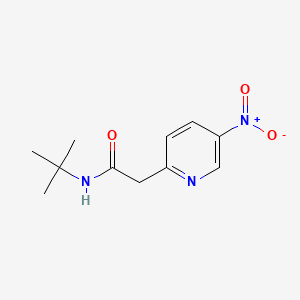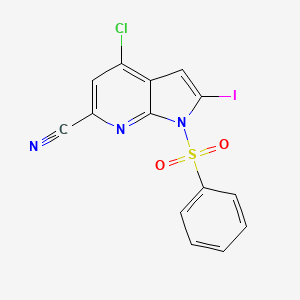
1-(Phenylsulphonyl)-6-cyano-4-chloro-2-iodo-7-azaindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulphonyl)-6-cyano-4-chloro-2-iodo-7-azaindole is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
1-(Phenylsulphonyl)-6-cyano-4-chloro-2-iodo-7-azaindole has been studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 2 (CDK2). It has also been found to possess antitumor and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1-(Phenylsulphonyl)-6-cyano-4-chloro-2-iodo-7-azaindole involves the inhibition of specific enzymes, particularly PKC and CDK2. PKC is a key enzyme involved in various cellular processes, including cell proliferation and differentiation, while CDK2 is involved in cell cycle regulation. Inhibition of these enzymes by 1-(Phenylsulphonyl)-6-cyano-4-chloro-2-iodo-7-azaindole leads to the suppression of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
1-(Phenylsulphonyl)-6-cyano-4-chloro-2-iodo-7-azaindole has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and reduce the expression of various oncogenes. It has also been found to possess antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Phenylsulphonyl)-6-cyano-4-chloro-2-iodo-7-azaindole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been extensively studied for its potential applications in scientific research. However, it also has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
For the study of this compound include the development of more potent and selective inhibitors of PKC and CDK2, investigation of its potential applications in the treatment of various diseases, and further evaluation of its toxicity and safety profile.
Métodos De Síntesis
The synthesis of 1-(Phenylsulphonyl)-6-cyano-4-chloro-2-iodo-7-azaindole involves the reaction between 4-chloro-2-iodo-7-azaindole and phenylsulfonyl cyanide under suitable reaction conditions. The reaction is catalyzed by a suitable base and solvent, and the product is obtained after purification and isolation.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-2-iodopyrrolo[2,3-b]pyridine-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClIN3O2S/c15-12-6-9(8-17)18-14-11(12)7-13(16)19(14)22(20,21)10-4-2-1-3-5-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEMQCIQYZEOAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=C(N=C32)C#N)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClIN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143267 |
Source


|
| Record name | 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
CAS RN |
1227268-57-6 |
Source


|
| Record name | 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


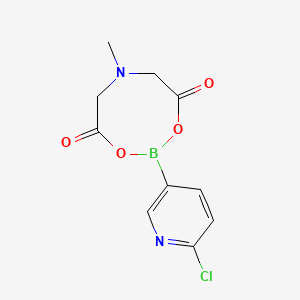
![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597720.png)
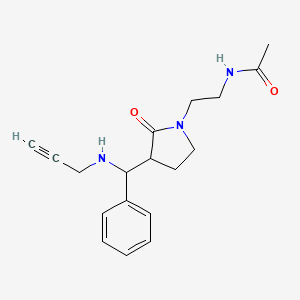
![Spiro[2.5]oct-4-en-6-one](/img/structure/B597724.png)
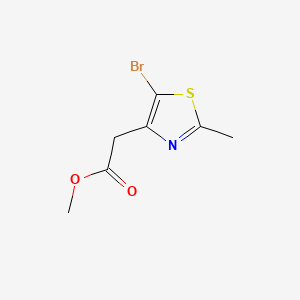
![3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B597726.png)

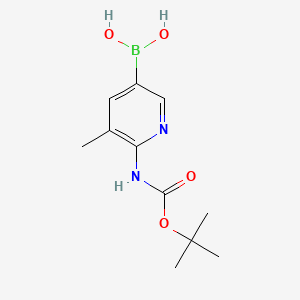
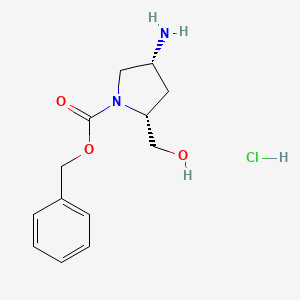
![4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine](/img/structure/B597731.png)
